![molecular formula C6H9N3 B1466127 1-Cyclopropylméthyl-1H-[1,2,4]triazole CAS No. 1229426-95-2](/img/structure/B1466127.png)
1-Cyclopropylméthyl-1H-[1,2,4]triazole
Vue d'ensemble
Description
1-Cyclopropylmethyl-1H-[1,2,4]triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is notable for its unique structure, which includes a cyclopropylmethyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Applications De Recherche Scientifique
1-Cyclopropylmethyl-1H-[1,2,4]triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of agrochemicals and materials science investigations.
Analyse Biochimique
Biochemical Properties
1-Cyclopropylmethyl-1H-[1,2,4]triazole plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as aromatase, which is involved in the biosynthesis of estrogens . The interaction between 1-Cyclopropylmethyl-1H-[1,2,4]triazole and aromatase involves binding to the enzyme’s active site, thereby preventing the conversion of androgens to estrogens. Additionally, 1-Cyclopropylmethyl-1H-[1,2,4]triazole has demonstrated the ability to bind to various receptors, influencing cellular signaling pathways and gene expression .
Cellular Effects
The effects of 1-Cyclopropylmethyl-1H-[1,2,4]triazole on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . Furthermore, 1-Cyclopropylmethyl-1H-[1,2,4]triazole can modulate cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, 1-Cyclopropylmethyl-1H-[1,2,4]triazole can reduce cell proliferation and induce cell death. Additionally, this compound has been shown to affect gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 1-Cyclopropylmethyl-1H-[1,2,4]triazole exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding prevents the enzyme from catalyzing its substrate, leading to a decrease in the production of specific metabolites. Additionally, 1-Cyclopropylmethyl-1H-[1,2,4]triazole can interact with DNA and RNA, affecting gene expression and protein synthesis . The compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules enhances its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclopropylmethyl-1H-[1,2,4]triazole have been studied over various time periods. The compound has shown stability under physiological conditions, maintaining its activity over extended periods . Degradation of 1-Cyclopropylmethyl-1H-[1,2,4]triazole can occur under extreme conditions, such as high temperatures or acidic environments . Long-term studies have indicated that prolonged exposure to 1-Cyclopropylmethyl-1H-[1,2,4]triazole can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Cyclopropylmethyl-1H-[1,2,4]triazole vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inhibiting microbial infections . At high doses, 1-Cyclopropylmethyl-1H-[1,2,4]triazole can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefits are observed .
Metabolic Pathways
1-Cyclopropylmethyl-1H-[1,2,4]triazole is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in the metabolism of 1-Cyclopropylmethyl-1H-[1,2,4]triazole, converting it into more water-soluble metabolites that can be excreted from the body .
Transport and Distribution
Within cells and tissues, 1-Cyclopropylmethyl-1H-[1,2,4]triazole is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . Additionally, transporters and binding proteins facilitate the movement of 1-Cyclopropylmethyl-1H-[1,2,4]triazole within the body, influencing its localization and accumulation in specific tissues . The distribution of 1-Cyclopropylmethyl-1H-[1,2,4]triazole is also affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 1-Cyclopropylmethyl-1H-[1,2,4]triazole plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications direct 1-Cyclopropylmethyl-1H-[1,2,4]triazole to specific organelles, where it can exert its effects on cellular processes. For example, the localization of 1-Cyclopropylmethyl-1H-[1,2,4]triazole in the mitochondria is associated with its ability to induce apoptosis by disrupting mitochondrial function.
Méthodes De Préparation
The synthesis of 1-Cyclopropylmethyl-1H-[1,2,4]triazole can be achieved through various synthetic routes. Another approach is the reaction of hydrazines with formamide under microwave irradiation, which proceeds smoothly without the need for a catalyst . Industrial production methods often utilize these efficient and scalable synthetic routes to produce the compound in large quantities.
Analyse Des Réactions Chimiques
1-Cyclopropylmethyl-1H-[1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles, often using reagents like halogenating agents or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Mécanisme D'action
The mechanism of action of 1-Cyclopropylmethyl-1H-[1,2,4]triazole involves its interaction with specific molecular targets and pathways. Triazole derivatives are known to inhibit enzymes such as DNA gyrase, glucosamine-6-phosphate synthase, and dihydrofolate reductase . These interactions disrupt essential biological processes in microorganisms, leading to their antimicrobial and antifungal effects.
Comparaison Avec Des Composés Similaires
1-Cyclopropylmethyl-1H-[1,2,4]triazole can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole core structure.
Voriconazole: Another antifungal drug with enhanced activity against a broader spectrum of fungi.
Trazodone: An antidepressant that also contains a triazole ring.
The uniqueness of 1-Cyclopropylmethyl-1H-[1,2,4]triazole lies in its specific cyclopropylmethyl substitution, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives .
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-6(1)3-9-5-7-4-8-9/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADOCHVYFIHWCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


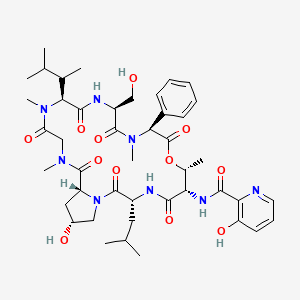
![Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1466046.png)
![5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde](/img/structure/B1466047.png)
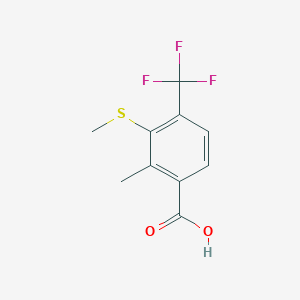
![5-[3-(Biphenyl-4-ylmethoxy)phenyl]-1H-tetrazole](/img/structure/B1466050.png)
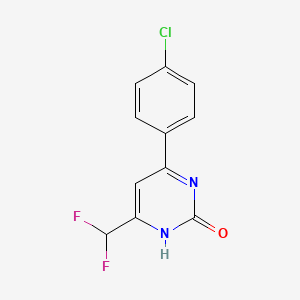



![Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1466056.png)
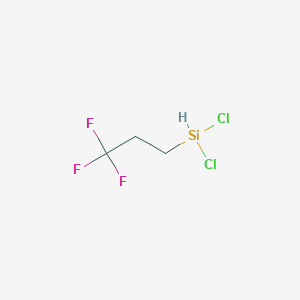
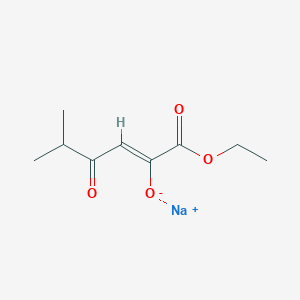
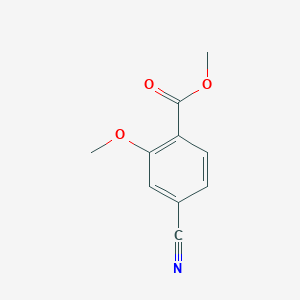
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B1466065.png)
